molecular formula C9H17N3O B13338046 6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13338046
M. Wt: 183.25 g/mol
InChI Key: FEPGDBAJUAZURU-UHFFFAOYSA-N
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Description

6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that contains both a pyrimidine ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyloxolan-2-ylamine with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical agents with potential antifungal and antimicrobial properties.

    Biochemistry: The compound serves as a building block in the design of enzyme inhibitors, particularly those targeting amine oxidases involved in metabolic pathways.

    Industrial Chemistry: It is utilized in the synthesis of stable heterocyclic rings, which are important in various industrial applications.

Mechanism of Action

The mechanism of action of 6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    (5-Methyloxolan-2-yl)methanol: This compound shares the oxolane ring but differs in its functional groups.

    4-Hydroxy-2-quinolones: These compounds have a similar heterocyclic structure but differ in their ring composition and functional groups.

Uniqueness

6-(5-Methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its combination of a pyrimidine ring and an oxolane ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

6-(5-methyloxolan-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C9H17N3O/c1-6-2-3-8(13-6)7-4-5-11-9(10)12-7/h6-8H,2-5H2,1H3,(H3,10,11,12)

InChI Key

FEPGDBAJUAZURU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C2CCN=C(N2)N

Origin of Product

United States

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